2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde
Overview
Description
2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde is a useful research compound. Its molecular formula is C6H5F3N2O and its molecular weight is 178.11 g/mol. The purity is usually 95%.
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Biological Activity
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, which may contribute to their biological efficacy. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives, including those with trifluoromethyl substitutions, exhibit significant antimicrobial properties. A study highlighted that compounds with trifluoromethyl groups showed potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.78–3.125 μg/ml . This suggests that this compound may possess similar antimicrobial capabilities.
Compound | MIC (μg/ml) | Activity |
---|---|---|
Trifluoromethyl pyrazole | 0.78 - 3.125 | Gram-positive bacteria growth inhibition |
Antitumor Activity
In addition to its antimicrobial effects, pyrazole derivatives have been investigated for their antitumor activities. A study reported that certain pyrazole compounds exhibited cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest . Although specific data for this compound is limited, its structural analogs have shown promise in this area.
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific molecular targets within microbial or cancerous cells. The trifluoromethyl group may enhance binding affinity to these targets, facilitating more effective modulation of biological pathways.
Potential Targets
- Enzymes : Inhibition of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptors : Interaction with cellular receptors that regulate apoptosis or cell cycle progression.
Study 1: Antimicrobial Efficacy
A phenotypic screening study identified several pyrazole derivatives with strong activity against Mycobacterium tuberculosis. The findings suggested a novel mechanism of action involving the disruption of iron homeostasis within the bacteria, indicating that similar mechanisms might be explored for this compound .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of related compounds revealed that the presence of a trifluoromethyl group significantly enhances biological activity. This has implications for drug design, suggesting that modifications to the pyrazole structure could lead to improved efficacy against various pathogens or tumor cells .
Properties
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-4(1-2-12)3-10-11-5/h2-3H,1H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEKFXBXXRTPIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CC=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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